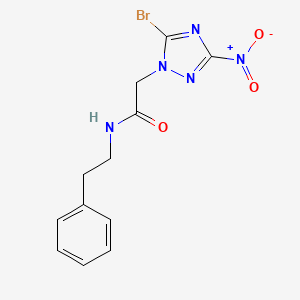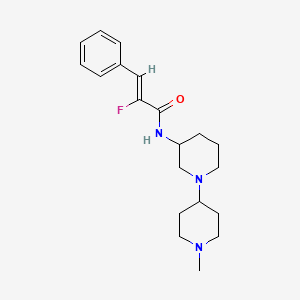
N-(1,3,3-triphenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,3-triphenylpropyl)urea, also known as TU, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. TU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.45 g/mol.
作用机制
The mechanism of action of N-(1,3,3-triphenylpropyl)urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This compound has also been shown to induce oxidative stress and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine, which is involved in cognitive function. This compound has also been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the protection of neurons from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In neuroscience, this compound has been shown to enhance cognitive function and protect neurons from oxidative damage. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using N-(1,3,3-triphenylpropyl)urea in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. This compound also has neuroprotective effects and can enhance cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are several future directions for the study of N-(1,3,3-triphenylpropyl)urea. In cancer research, future studies could focus on the development of this compound-based therapies for various types of cancer. In neuroscience, future studies could focus on the potential use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, future studies could focus on the potential use of this compound for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
N-(1,3,3-triphenylpropyl)urea can be synthesized by reacting 1,3,3-triphenylpropylamine with phosgene in anhydrous benzene. The reaction is carried out under reflux with the addition of triethylamine as a catalyst. The resulting this compound is then purified by recrystallization from ethanol.
科学研究应用
N-(1,3,3-triphenylpropyl)urea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
属性
IUPAC Name |
1,3,3-triphenylpropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c23-22(25)24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20-21H,16H2,(H3,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQJEIQQVUVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)NC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-pentenamide](/img/structure/B6092266.png)
![3-[1-(hydroxymethyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092278.png)
![6-bromo-2-(4-butylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B6092282.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6092291.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B6092297.png)
![4-methoxy-2-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092303.png)

